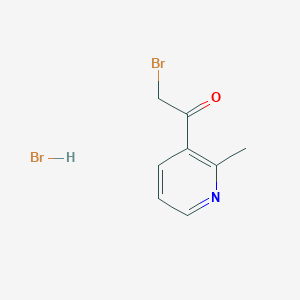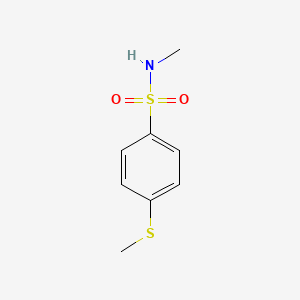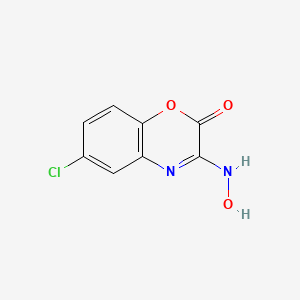
Methyl 7-hydroxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-hydroxyquinoline-3-carboxylate” is a heterocyclic compound that has gained significant interest in various fields of scientific research and industry. It has the molecular formula C11H9NO3 .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline scaffold. Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The construction and functionalization of “this compound” involve various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 203.19 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties in Polymeric Matrices
Methyl 7-hydroxyquinoline-3-carboxylate demonstrates interesting spectroscopic properties when incorporated into polymeric matrices. Zhang et al. (2000) studied its absorption and fluorescence spectra in a copolymer matrix, revealing that the species of 7-hydroxyquinoline and the excited state proton transfer effect are influenced by the matrix composition (Zhang et al., 2000).
Electrochemistry and Spectroelectrochemistry
The electrochemistry and spectroelectrochemistry of hydroxyquinoline carboxylic acids, including this compound, have been studied for their potential in bioactive applications. Sokolová et al. (2015) demonstrated that the oxidation mechanism of these compounds in aprotic environments is complex and involves protonation of the nitrogen atom in the heterocycle, contributing to the electron transfer efficiency in biosystems (Sokolová et al., 2015).
Prooxidative and Antioxidative Effects
The prooxidative and antioxidative effects of this compound derivatives have been studied in relation to free-radical-initiated hemolysis of erythrocytes. Liu et al. (2002) found that the electron-attracting group in these compounds significantly influences their role as antioxidants or prooxidants (Liu et al., 2002).
Photolabile Protecting Group
The compound has been used as a photolabile protecting group for carboxylic acids. Fedoryak et al. (2002) synthesized a derivative based on 8-bromo-7-hydroxyquinoline that shows high sensitivity to multiphoton-induced photolysis, useful in vivo applications (Fedoryak et al., 2002).
Fluorescence Enhancement
Methyl substitution in 7-hydroxyquinoline analogs, including this compound, leads to significant fluorescence enhancement. Senda et al. (2010) showed that such substitutions can increase the photosensitivity of these compounds in aqueous solutions, indicating potential applications in fluorescence-based detection methods (Senda et al., 2010).
Antileishmanial Activity
This compound derivatives have been investigated for their antileishmanial activity. Dardari et al. (2004) discovered that a synthetic derivative exhibited inhibitory effects on Leishmania species at micromolar concentrations, suggesting potential therapeutic applications (Dardari et al., 2004).
Key Intermediate in Drug Synthesis
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Reddy et al. (2018) described its use in synthesizing brexpiprazole, a drug used in the treatment of schizophrenia and major depressive disorder (Reddy et al., 2018).
Potential Hepatobiliary Scanning Agent
This compound has been explored as a hepatobiliary scanning agent. Fritzberg et al. (1976) studied a complex of this compound with 99mTc and found it to rapidly localize in the liver and gallbladder, suggesting its use in diagnostic imaging (Fritzberg et al., 1976).
Anti-HBV Activities
The compound and its derivatives have shown potential anti-HBV (Hepatitis B Virus) activities. Gong Ping (2008) synthesized a series of derivatives and found that they exhibited inhibitory effects on HBV replication in vitro, pointing to their use in antiviral therapies (Gong Ping, 2008).
Inhibitors of Cellular Respiration
Shah and Coats (1977) designed and synthesized various 7-substituted 4-hydroxyquinoline-3-carboxylic acids to study their role in inhibiting cellular respiration, indicating their potential use in targeting specific cellular processes (Shah & Coats, 1977).
Zukünftige Richtungen
The future directions in the research of “Methyl 7-hydroxyquinoline-3-carboxylate” and its derivatives could involve the development of more efficient synthesis protocols, exploration of its biological and pharmaceutical activities, and its potential applications in medicinal and synthetic organic chemistry .
Wirkmechanismus
Target of Action
Methyl 7-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in medicinal chemistry
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline and its derivatives have been found to affect various biochemical pathways, but the specific pathways influenced by this compound remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that this compound may have significant molecular and cellular effects . .
Eigenschaften
IUPAC Name |
methyl 7-hydroxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-7-2-3-9(13)5-10(7)12-6-8/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDODMUETGCPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]methanesulfonamide](/img/structure/B2870742.png)
![1,2,3,3a,4,5,6,6a-Octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride](/img/structure/B2870743.png)
![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2870746.png)


![N-(2-furylmethyl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2870751.png)
![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2870753.png)
![6-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2870754.png)
![2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2870757.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2870758.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2870759.png)


